Cellular Uptake Kinetics
In isolated rat hepatocytes, the unchanged DL-mevalonolactone enters intact cells approximately 2-fold faster than the anionic mevalonate salt. This difference in uptake rate was observed with both the biologically active (R)-enantiomer and the inactive (S)-enantiomer and was independent of incubation temperature, confirming that passive diffusion driven by lipophilicity—not active transport—accounts for the enhanced permeability of the lactone form [1].
| Evidence Dimension | Cellular uptake rate (relative) |
|---|---|
| Target Compound Data | ~2-fold faster entry |
| Comparator Or Baseline | Mevalonate (anionic open-chain salt) |
| Quantified Difference | Approximately 2-fold higher uptake rate for mevalonolactone |
| Conditions | Isolated rat hepatocytes; micromolar concentrations; independent of temperature and enantiomeric configuration |
Why This Matters
Enhanced cellular permeability directly impacts experimental reproducibility and sensitivity in sterol biosynthesis assays, making mevalonolactone the preferred substrate when rapid intracellular accumulation is required.
- [1] Edwards, P. A., et al. (1977). Preferential uptake and utilization of mevalonolactone over mevalonate for sterol biosynthesis in isolated rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 488(2), 203-211. View Source
